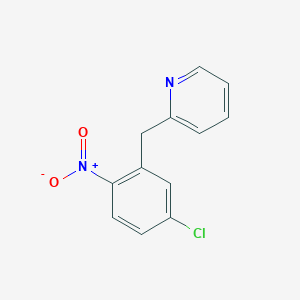2-(5-Chloro-2-nitrobenzyl)pyridine
CAS No.:
Cat. No.: VC14019190
Molecular Formula: C12H9ClN2O2
Molecular Weight: 248.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H9ClN2O2 |
|---|---|
| Molecular Weight | 248.66 g/mol |
| IUPAC Name | 2-[(5-chloro-2-nitrophenyl)methyl]pyridine |
| Standard InChI | InChI=1S/C12H9ClN2O2/c13-10-4-5-12(15(16)17)9(7-10)8-11-3-1-2-6-14-11/h1-7H,8H2 |
| Standard InChI Key | VLUQBRDHRYJNLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) connected via a methylene bridge (-CH₂-) to a benzene ring substituted with chlorine at the 5-position and a nitro group (-NO₂) at the 2-position. This arrangement creates a planar structure with conjugated π-electrons, as evidenced by its Canonical SMILES: C1=CC=NC(=C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]. The Standard InChIKey (VLUQBRDHRYJNLP-UHFFFAOYSA-N) further confirms its unique stereoelectronic profile.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ | |
| Molecular Weight | 248.66 g/mol | |
| XLogP3-AA (LogP) | 2.8 (estimated) | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 4 |
Synthesis Methodologies
Cross-Coupling and Halogenation
Recent advances employ cross-coupling reactions to enhance yield and purity. In a 2025 study, Cao et al. synthesized the related intermediate 2-(2-chloro-5-nitrophenyl)pyridine via coupling pyridine-1-oxide with 1-iodo-3-nitrobenzene, followed by deoxidation and halogenation . This route avoids unstable organometallic reagents, achieving a 71% yield under mild conditions .
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield | Advantages |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, benzyl halide | ~50% | Simplicity |
| Cross-Coupling | Pd catalyst, aryl halide | 71% | High selectivity, mild conditions |
Recent Advances and Future Directions
A 2025 study by Cao et al. demonstrated a scalable synthesis route for GDC-0449, underscoring the role of 2-(5-chloro-2-nitrobenzyl)pyridine derivatives in drug discovery . Future research should prioritize:
-
Toxicological Assessments: Systematic studies to evaluate chronic exposure risks.
-
Structure-Activity Relationships (SAR): Modifying the benzyl or pyridine moieties to enhance efficacy.
-
Green Chemistry Approaches: Catalytic methods to reduce waste and energy consumption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume